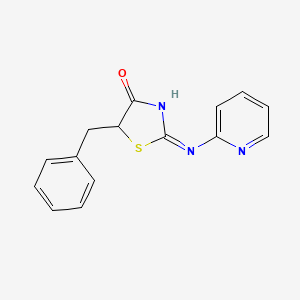
5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one
描述
5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one, also known as PBTZ169, is a thiazolidinone derivative that has been extensively studied for its potential therapeutic effects. This compound has shown promising results in the treatment of various diseases, including tuberculosis, cancer, and Alzheimer's disease.
作用机制
The mechanism of action of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to target multiple pathways in the cell. In tuberculosis research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to inhibit the activity of the enzyme DprE1, which is essential for the biosynthesis of mycobacterial cell wall components. In cancer research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells by activating the p38 MAPK pathway. Additionally, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to reduce amyloid beta levels in the brain by inhibiting the activity of the enzyme BACE1, which is responsible for the cleavage of amyloid precursor protein.
Biochemical and Physiological Effects:
5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to have a range of biochemical and physiological effects. In tuberculosis research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to inhibit the growth of drug-resistant strains of Mycobacterium tuberculosis. In cancer research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to induce apoptosis in cancer cells, leading to tumor regression. Additionally, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been shown to reduce amyloid beta levels in the brain, potentially slowing the progression of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in lab experiments is its potent activity against drug-resistant strains of Mycobacterium tuberculosis, making it a promising candidate for the development of new tuberculosis treatments. Additionally, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has shown promising results in cancer and Alzheimer's disease research. However, one limitation of using 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in some experimental settings.
未来方向
There are several future directions for research on 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one. In tuberculosis research, further studies are needed to optimize the dosing and administration of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one to improve its efficacy. Additionally, further research is needed to investigate the potential use of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in combination with other tuberculosis drugs. In cancer research, further studies are needed to investigate the potential use of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in combination with other cancer treatments. Additionally, further research is needed to investigate the potential use of 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one in the treatment of other neurodegenerative diseases, such as Parkinson's disease.
科学研究应用
5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic effects. In tuberculosis research, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has shown potent activity against drug-resistant strains of Mycobacterium tuberculosis. This compound has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, 5-benzyl-2-(2-pyridinylimino)-1,3-thiazolidin-4-one has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to reduce amyloid beta levels in the brain.
属性
IUPAC Name |
(2E)-5-benzyl-2-pyridin-2-ylimino-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c19-14-12(10-11-6-2-1-3-7-11)20-15(18-14)17-13-8-4-5-9-16-13/h1-9,12H,10H2,(H,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUQMWJRRJSXEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=N3)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)N/C(=N\C3=CC=CC=N3)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B3722102.png)
![2-[(2,5-dimethoxyphenyl)amino]-N-(4-fluorophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B3722103.png)
![6-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-pyrimidinol](/img/structure/B3722112.png)
![ethyl 4-({2-[(4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}methyl)benzoate](/img/structure/B3722115.png)
![3-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3722127.png)
![5-phenyl-2-{[(3,4,5-trimethoxybenzyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3722141.png)
![2-{[(4-iodophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3722147.png)
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-6-phenyl-4(3H)-pyrimidinone](/img/structure/B3722156.png)
![5,5-dimethyl-2-[(octadecylamino)methylene]-1,3-cyclohexanedione](/img/structure/B3722166.png)
![5-(4-chlorophenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B3722185.png)
![2-[4-anilino-4-(4,4-dimethyl-2,6-dioxocyclohexylidene)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3722186.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-(heptylamino)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3722194.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(2-hydroxyethyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3722198.png)
![4,6-bis[ethyl(phenyl)amino]-1,3,5-triazin-2(1H)-one](/img/structure/B3722206.png)